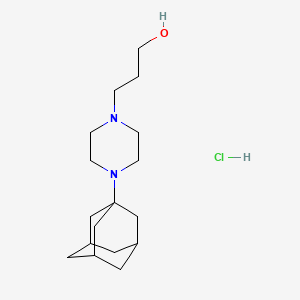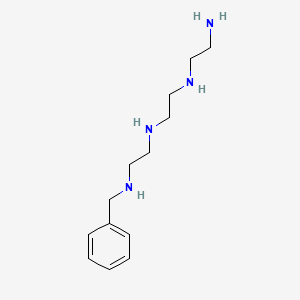![molecular formula C34H46FeP2 B13742912 (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is an organophosphorus compound that features a ferrocene backbone. Organophosphorus compounds are widely used in various fields, including catalysis, organic synthesis, and materials science. The unique structure of this compound, with its ferrocenyl and phosphino groups, makes it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor can be synthesized through the reaction of ferrocene with appropriate phosphine ligands under inert conditions.
Introduction of the Phosphino Groups: The di-tert.-butylphosphino groups are introduced through a substitution reaction, often using a base such as sodium hydride to deprotonate the precursor and facilitate the substitution.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methylphenyl groups under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ferrocenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Its unique structure may be explored for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of advanced materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi involves its interaction with molecular targets through its phosphine ligands. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The ferrocenyl backbone provides stability and enhances the compound’s ability to participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and organic synthesis.
Ferrocenylphosphines: Compounds with a ferrocenyl backbone and phosphine ligands, similar to the compound .
Uniqueness
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is unique due to its specific combination of ferrocenyl and di-tert.-butylphosphino groups, which confer distinct electronic and steric properties. These properties can enhance its performance in catalytic and synthetic applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C34H46FeP2 |
|---|---|
Peso molecular |
572.5 g/mol |
Nombre IUPAC |
[5-[(1S)-1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-ditert-butylphosphane;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C29H40P2.C5H6.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23-24H,1-9H3;1-4H,5H2;/t23-,24?;;/m0../s1 |
Clave InChI |
LYSVENQQTMGWAO-VZBZPWRVSA-N |
SMILES isomérico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
SMILES canónico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


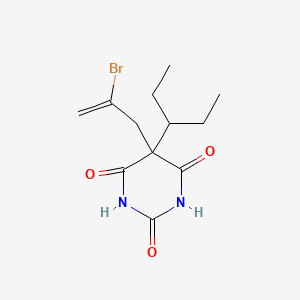





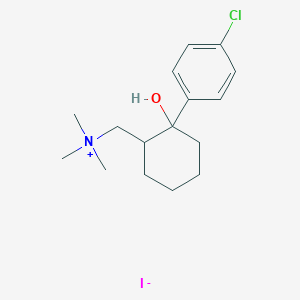
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

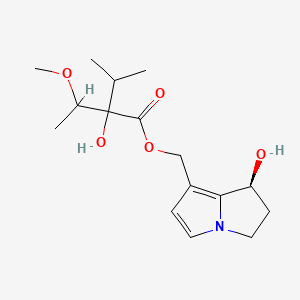
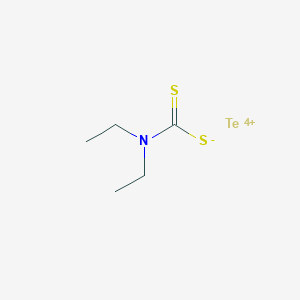
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
